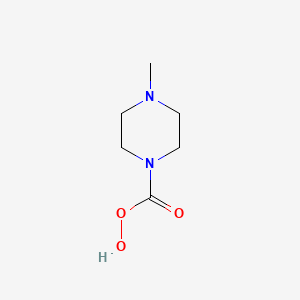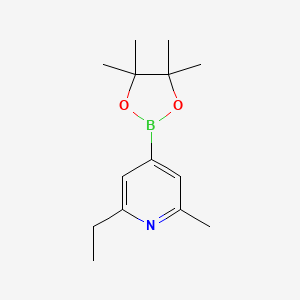![molecular formula C10H6N2O2 B13974736 4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione CAS No. 53868-01-2](/img/structure/B13974736.png)
4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione is a heterocyclic compound that features a fused imidazoquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base can lead to the formation of the imidazoquinoline core .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s ability to induce the production of cytokines, such as interferon, highlights its potential in immunomodulation .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[4,5-b]pyridine: Investigated for its antiviral and anticancer properties.
Imidazo[4,5-c]quinoline: Explored for its role in immunotherapy.
Uniqueness: 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of novel compounds with diverse biological activities .
Eigenschaften
CAS-Nummer |
53868-01-2 |
|---|---|
Molekularformel |
C10H6N2O2 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,11-dione |
InChI |
InChI=1S/C10H6N2O2/c13-8-5-4-6-2-1-3-7-9(6)12(8)10(14)11-7/h1-5H,(H,11,14) |
InChI-Schlüssel |
VQJGJRROSAEMEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=O)N3C(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)

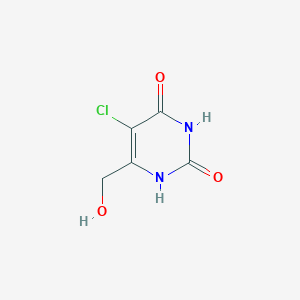
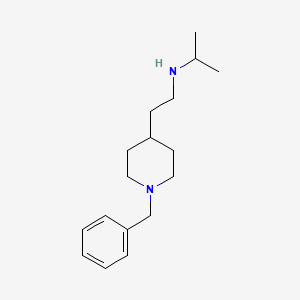
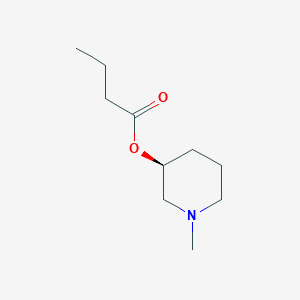

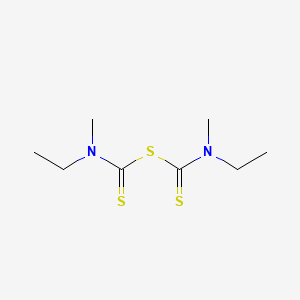
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

